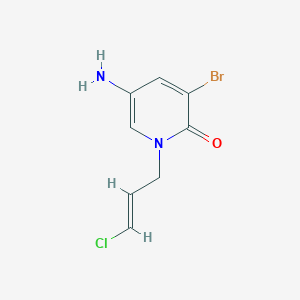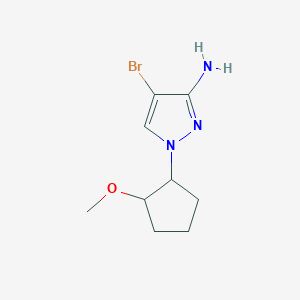
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is a specialized chemical compound that has garnered attention in scientific research and development. This compound is characterized by its unique structure, which includes a bromine atom, a methoxycyclopentyl group, and a pyrazolamine core. Its versatility makes it a valuable asset in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The methoxycyclopentyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxycyclopentyl halide reacts with the brominated pyrazole.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of de-brominated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the interaction of pyrazole derivatives with biological targets.
Medicine: Potential use in drug discovery and development due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the methoxycyclopentyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-ethyl-N-(2-methoxycyclopentyl)-1H-pyrrole-2-carboxamide
- 4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrrole
Uniqueness
4-Bromo-1-(2-methoxycyclopentyl)-1H-pyrazol-3-amine stands out due to its unique combination of a bromine atom, a methoxycyclopentyl group, and a pyrazolamine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H14BrN3O |
|---|---|
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
4-bromo-1-(2-methoxycyclopentyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3O/c1-14-8-4-2-3-7(8)13-5-6(10)9(11)12-13/h5,7-8H,2-4H2,1H3,(H2,11,12) |
Clave InChI |
GWHBKKVTZOOMQQ-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC1N2C=C(C(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



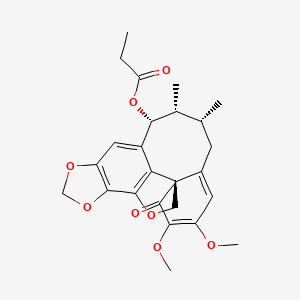
![1-[(3-Chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13071745.png)
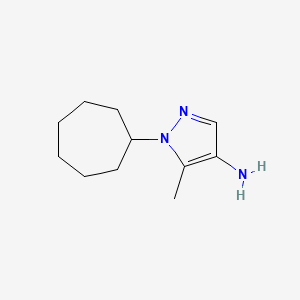
![7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13071757.png)
amine](/img/structure/B13071763.png)
![3-Bromo-5,7-diethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13071764.png)
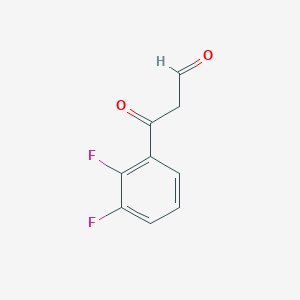
![5-Methyl-1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13071782.png)
![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
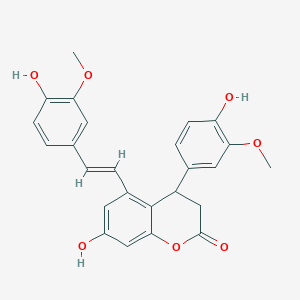
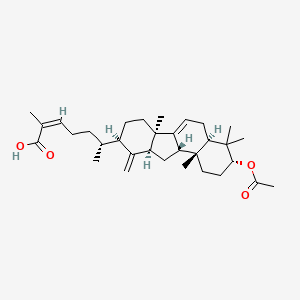
![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
